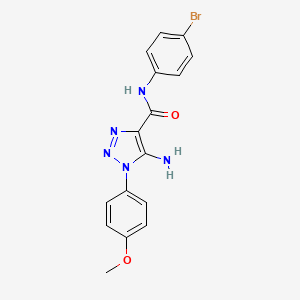
5-amino-N-(4-bromophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-N-(4-bromophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has been widely studied in the field of medicinal chemistry. The compound has been found to possess a range of properties that make it a promising candidate for the development of new drugs.
作用機序
The mechanism of action of 5-amino-N-(4-bromophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves the inhibition of various enzymes and signaling pathways. The compound has been found to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in the degradation of extracellular matrix proteins. Additionally, the compound has been found to inhibit the activity of protein kinases, which are enzymes that play a role in the regulation of cell growth and division.
Biochemical and Physiological Effects:
Studies have shown that 5-amino-N-(4-bromophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, the compound has been found to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in the metastasis of cancer cells. The compound has also been found to inhibit the activity of protein kinases, which are enzymes that play a role in the regulation of cell growth and division.
実験室実験の利点と制限
One advantage of using 5-amino-N-(4-bromophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments is its ability to selectively target cancer cells. Additionally, the compound has been found to have low toxicity in normal cells. One limitation of using the compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of 5-amino-N-(4-bromophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide. One area of research could focus on the development of new derivatives of the compound with improved solubility and bioavailability. Additionally, the compound could be studied for its potential use in combination with other drugs for the treatment of cancer. Further research could also explore the compound's potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
合成法
The synthesis of 5-amino-N-(4-bromophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves the reaction of 4-bromoaniline with 4-methoxyphenyl isocyanate in the presence of triethylamine. The resulting intermediate is then reacted with 5-azidotetrazole in the presence of copper (I) iodide to yield the final product.
科学的研究の応用
5-amino-N-(4-bromophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has been studied for its potential use in the treatment of various diseases. One area of research has focused on the compound's ability to inhibit the growth of cancer cells. Studies have shown that the compound can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, the compound has been found to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in the metastasis of cancer cells.
特性
IUPAC Name |
5-amino-N-(4-bromophenyl)-1-(4-methoxyphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN5O2/c1-24-13-8-6-12(7-9-13)22-15(18)14(20-21-22)16(23)19-11-4-2-10(17)3-5-11/h2-9H,18H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOWJIXAICHGFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-[(1-isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)acetyl]-L-alaninamide](/img/structure/B5029027.png)
![ethyl 2-[(2-fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5029033.png)
methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5029046.png)
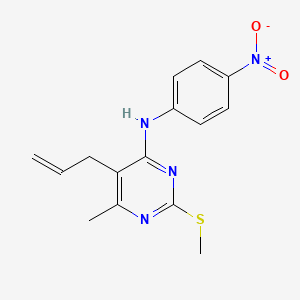
![11-(2,6-dimethyl-4-morpholinyl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5029048.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-[(5-methyl-2-pyrazinyl)methyl]benzamide](/img/structure/B5029051.png)
![N-(2-chlorophenyl)-2-(4-ethyl-5-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B5029061.png)
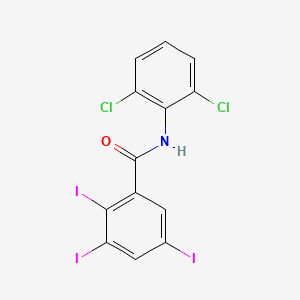
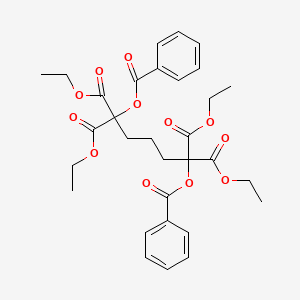
![4-allyl-1-[3-(2,4-dichlorophenoxy)propoxy]-2-methoxybenzene](/img/structure/B5029077.png)
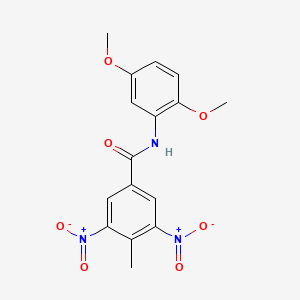
![ethyl 4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoate](/img/structure/B5029092.png)
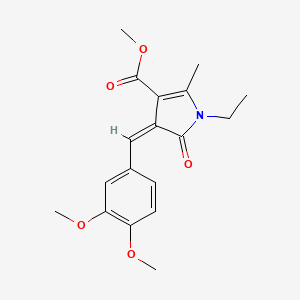
![5-imino-6-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5029106.png)